5-(piperazin-1-yl)-1H-pyrrolo[2,3-c]pyridine

Dopamine D4 receptor Antipsychotic Neuropharmacology

Researchers developing CNS-active H3 antagonists or selective D4 ligands require authenticated 6-azaindole building blocks free of regioisomeric contamination. 5-(Piperazin-1-yl)-1H-pyrrolo[2,3-c]pyridine resolves this need: - Free piperazine NH eliminates a deprotection step, saving one synthetic operation and 2-10% yield loss per analog. - D4 lead compound 346 achieved Ki = 6.4 nM, exceeding clozapine affinity, from this exact scaffold. - NLT 98% purity ensures reproducible Ki values and minimizes impurity carry-through in multi-step sequences (6-10 steps) for Fostemsavir-type analogs.

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
CAS No. 926028-74-2
Cat. No. B1502248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(piperazin-1-yl)-1H-pyrrolo[2,3-c]pyridine
CAS926028-74-2
Molecular FormulaC11H14N4
Molecular Weight202.26 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC=C3C(=C2)C=CN3
InChIInChI=1S/C11H14N4/c1-2-13-10-8-14-11(7-9(1)10)15-5-3-12-4-6-15/h1-2,7-8,12-13H,3-6H2
InChIKeyWLRCROSWBUJIMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Piperazin-1-yl)-1H-pyrrolo[2,3-c]pyridine: Core Scaffold Identity and Pharmacological Baseline


5-(Piperazin-1-yl)-1H-pyrrolo[2,3-c]pyridine (CAS 926028-74-2) is a bicyclic heteroaromatic compound consisting of a 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core substituted at the 5-position with an unsubstituted piperazine ring [1]. The 6-azaindole scaffold is recognized as a privileged structure in medicinal chemistry, serving as the core pharmacophore of the FDA-approved HIV-1 attachment inhibitor Fostemsavir (Rukobia) and as a template for kinase inhibitors, acid pump antagonists, and allosteric modulators [2]. This compound is primarily employed as a versatile synthetic intermediate for generating focused libraries of receptor antagonists and enzyme inhibitors, with documented application as a precursor to histamine H3 receptor antagonists and dopamine D4 receptor ligands [1][3]. Its molecular formula is C11H14N4 with a molecular weight of 202.26 g/mol, and it is commercially available from multiple suppliers at purity grades ranging from 95% to ≥98% (NLT) . Understanding its specific substitution pattern and purity profile is essential for scientific selection, as closely related regioisomers and substituted analogs exhibit markedly different biological activities and synthetic utility.

5-(Piperazin-1-yl)-1H-pyrrolo[2,3-c]pyridine: Generic Substitution Risks and Procurement Rationale


Substituting 5-(piperazin-1-yl)-1H-pyrrolo[2,3-c]pyridine with a closely related analog without rigorous verification of structural identity, purity, or biological provenance introduces quantifiable risk. The 6-azaindole scaffold (pyrrolo[2,3-c]pyridine) is structurally distinct from its 7-azaindole (pyrrolo[2,3-b]pyridine) regioisomer; these two scaffolds orient substituents into different vectors in three-dimensional space and exhibit divergent target selectivity profiles [1]. Within the pyrrolo[2,3-c]pyridine series, the position of the piperazine substituent is critical: 5-piperazinyl derivatives show H3 receptor antagonist activity, while 3-substituted or 4-substituted variants may preferentially engage dopamine D4 receptors or other targets [2][3]. Furthermore, the piperazine NH moiety present in the unsubstituted compound is a chemically reactive handle for further derivatization (acylation, sulfonylation, reductive amination) that is absent in N-methylpiperazine or N-Boc-piperazine analogs. Purity also varies substantially among commercial sources (95% vs. NLT 98%), directly affecting the reliability of biological assay results and synthetic yields . A generic substitution without confirming these parameters can lead to failed reactions, irreproducible pharmacology, and wasted research resources.

5-(Piperazin-1-yl)-1H-pyrrolo[2,3-c]pyridine: Quantitative Differentiation Against Closest Analogs


Dopamine D4 Receptor Affinity: 6-Azaindole vs. Clozapine and 7-Azaindole

The pyrrolo[2,3-c]pyridine-derived Mannich base candidate 346, synthesized from 5-(piperazin-1-yl)-1H-pyrrolo[2,3-c]pyridine via phenylpiperazine-methyl substitution, demonstrated selective binding at the dopamine D4.4 receptor with a Ki of 6.4 nM [1]. This affinity is superior to the atypical antipsychotic agent clozapine, which binds to the D4 receptor with a reported Ki of approximately 6.9–35 nM depending on assay conditions [1][2]. In contrast, the 7-azaindole (pyrrolo[2,3-b]pyridine) derivative L-745,870, which progressed to clinical development for schizophrenia, showed D4 receptor affinity of approximately 0.16–0.43 nM and failed to demonstrate clinical efficacy, highlighting that higher-affinity D4 binding does not guarantee translational success and that the 6-azaindole scaffold may offer a differentiated pharmacological profile [1][3]. Within the same study, the pyrrolo[2,3-d]pyrimidine Mannich bases 12d (Ki = 1.9 nM) and 34d (Ki = 2.4 nM) achieved higher potency than candidate 346, but the pyrrolo[2,3-c]pyridine scaffold provides distinct physicochemical properties (clogP, solubility) that may favor CNS penetration [1].

Dopamine D4 receptor Antipsychotic Neuropharmacology

Histamine H3 Receptor Antagonist Potency: Unsubstituted vs. Derivatized Core

The unsubstituted 5-(piperazin-1-yl)-1H-pyrrolo[2,3-c]pyridine serves as the direct precursor for a series of H3 receptor antagonists disclosed in patent WO2007068620 [1]. The SAR disclosed in the patent demonstrates that derivatization at the piperazine N4 position with various carbonyl-containing groups (amides, carbamates, ureas) yields compounds with H3 receptor binding Ki values in the low nanomolar range. While the patent does not report the Ki of the bare 5-piperazinyl compound itself, the unsubstituted piperazine intermediate is distinct from its 4-methylpiperazine, 4-ethylpiperazine, and 4-Boc-piperazine counterparts in that it provides the sole entry point for introducing diverse amide, sulfonamide, and urea substituents without requiring a deprotection step [1][2]. In the broader H3 antagonist field, clinical candidates such as pitolisant (Ki = 0.16–5.3 nM at human H3 receptor) and GSK-189254 (Ki = 0.2 nM) exhibit substantially higher affinity than the Roche pyrrolo[2,3-c]pyridine series, but the 6-azaindole template offers intellectual property freedom-to-operate advantages over the more crowded imidazole and benzimidazole H3 chemical space [3].

Histamine H3 receptor Obesity CNS drug discovery

Regioisomeric Binding Selectivity: 6-Azaindole vs. 7-Azaindole Scaffolds

The 5-piperazinyl substitution pattern on the pyrrolo[2,3-c]pyridine (6-azaindole) core yields a different three-dimensional pharmacophore compared to the same substitution on the pyrrolo[2,3-b]pyridine (7-azaindole) core. In the 6-azaindole, the pyridine nitrogen is positioned at the 6-position of the bicyclic system, placing it para to the piperazine attachment point, whereas in 7-azaindole, the pyridine nitrogen is at the 7-position adjacent to the pyrrole ring, creating a distinct hydrogen bond acceptor geometry [1]. This regioisomeric difference translates into measurable selectivity shifts: the pyrrolo[2,3-c]pyridine-derived Mannich base candidate 346 showed D4.4 receptor Ki = 6.4 nM, whereas analogous 7-azaindole derivatives have been reported as CCR2 antagonists (IC50 in nanomolar range) and PDK1 inhibitors (IC50 = 1.1 μM), demonstrating that the regioisomeric scaffold directs target engagement toward entirely different receptor families [2][3]. The 5-piperazinyl-6-azaindole compound is not commercially available as a 7-azaindole regioisomer, and the reversed nitrogen position fundamentally alters metal coordination capacity, making the two scaffolds non-interchangeable in kinase inhibitor design where hinge-binding interactions are critical [1].

Kinase inhibition Selectivity profiling Scaffold hopping

Commercial Purity Gradients and Impact on Assay Reproducibility

Commercially available batches of 5-(piperazin-1-yl)-1H-pyrrolo[2,3-c]pyridine exhibit a quantifiable purity gradient across suppliers. MolCore supplies this compound at a purity specification of NLT 98% (Not Less Than 98%), with ISO-certified quality systems documented for global pharmaceutical R&D applications . In contrast, Chemenu lists a purity specification of 95%+ for the same CAS number . CymitQuimica also specifies a minimum purity of 95% . The 3% minimum purity differential (98% vs. 95%) corresponds to up to 3% w/w of unidentified impurities, which in a typical 10 μM screening assay at 1% DMSO translates to a potential contaminant concentration of up to 300 nM—sufficient to cause false-positive hits in sensitive biochemical or cell-based assays [1]. For synthetic applications, a 95% purity starting material used in a 5-step linear sequence at 80% average yield per step yields a final product at approximately 77% purity before purification, whereas a 98% purity starting material yields approximately 85%, representing a meaningful difference in purification burden and isolated yield .

Analytical chemistry Procurement quality control Assay reproducibility

Physicochemical Property Differentiation vs. 7-Azaindole Analog

The calculated and experimentally derived physicochemical properties of 5-(piperazin-1-yl)-1H-pyrrolo[2,3-c]pyridine provide measurable differentiation from its 7-azaindole regioisomer. The target compound has a density of 1.238 g/cm³ and a boiling point of 453.433°C at 760 mmHg, with a topological polar surface area (TPSA) of 43.95 Ų . In comparison, the 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) has a TPSA of 28.68 Ų and a lower molecular weight of 118.14 g/mol. The 5-piperazinyl substitution adds 84.12 g/mol and increases the TPSA by approximately 15.27 Ų relative to the parent 6-azaindole, enhancing aqueous solubility potential while maintaining CNS drug-like properties [1]. The boiling point of 453.433°C indicates high thermal stability suitable for reactions requiring elevated temperatures (e.g., Buchwald-Hartwig couplings, nucleophilic aromatic substitutions). The calculated logP for the parent 6-azaindole is approximately 1.2, and the addition of the piperazine ring is expected to reduce logP by approximately 1–1.5 units, placing the compound in a favorable range (logP ~0 to 0.2) for both aqueous solubility and membrane permeability [1].

Physicochemical properties Formulation development Drug-likeness

5-(Piperazin-1-yl)-1H-pyrrolo[2,3-c]pyridine: Optimal Research and Industrial Application Scenarios


Dopamine D4 Receptor Probe Development with 6-Azaindole Scaffold

Research groups developing selective dopamine D4 receptor ligands for antipsychotic drug discovery should prioritize 5-(piperazin-1-yl)-1H-pyrrolo[2,3-c]pyridine as the core scaffold. The Mannich base derivative candidate 346 achieved D4.4 receptor Ki = 6.4 nM, exceeding the affinity of the reference antipsychotic clozapine [1]. This scaffold offers a differentiated pharmacological profile from the clinically tested 7-azaindole series (L-745,870) and from higher-affinity pyrrolo[2,3-d]pyrimidine derivatives (Ki = 1.9–2.8 nM), providing a unique balance of potency and scaffold novelty for intellectual property generation [1]. The unsubstituted piperazine NH serves as the synthetic handle for Mannich base formation with phenylpiperazine-methyl substituents, and the NLT 98% purity grade ensures reproducible Ki values across replicate binding assays .

Histamine H3 Antagonist Library Synthesis with Derivatization Flexibility

Medicinal chemistry teams pursuing H3 receptor antagonists for obesity, narcolepsy, or cognitive disorders should procure this compound as the key intermediate for library production. The patent WO2007068620 explicitly describes 5-piperazinyl-1H-pyrrolo[2,3-c]pyridine as the direct precursor for acylation, sulfonylation, and urea formation to generate H3 antagonists [2]. The free secondary amine eliminates the need for a deprotection step required by N-Boc or N-Cbz analogs, saving one synthetic step and 2–10% yield loss per analog synthesized [2]. The 6-azaindole template provides freedom-to-operate advantages in H3 chemical space, which is dominated by imidazole-containing compounds (e.g., pitolisant) and benzimidazole ethers (e.g., GSK-189254) [3].

6-Azaindole vs. 7-Azaindole Scaffold Comparison in Kinase and GPCR Discovery

Laboratories engaged in scaffold-hopping exercises between 6-azaindole and 7-azaindole series require authenticated 5-(piperazin-1-yl)-1H-pyrrolo[2,3-c]pyridine for direct comparative pharmacology. The target compound directs target engagement toward dopamine D4 receptors (Ki = 6.4 nM) and histamine H3 receptors, whereas the isomeric 7-azaindole piperazine derivatives engage CCR2 chemokine receptors and diverse kinases including PDK1, ERK5, and JAK isoforms [4][5]. The TPSA (43.95 Ų) and estimated logP (~0–0.2) of this compound place it within favorable CNS drug-likeness parameters, whereas the 7-azaindole regioisomer may require different substitution patterns to achieve comparable properties . The commercial availability at NLT 98% purity enables rigorous comparative studies without confounding by regioisomeric impurities .

Fostemsavir Analog Synthesis and HIV Attachment Inhibitor Optimization

The pyrrolo[2,3-c]pyridine core is the central pharmacophore of the FDA-approved HIV-1 attachment inhibitor Fostemsavir (Rukobia) [6]. 5-(Piperazin-1-yl)-1H-pyrrolo[2,3-c]pyridine provides a functionalized 6-azaindole building block that can be elaborated at both the piperazine NH and the pyrrole ring positions to generate Fostemsavir analogs. The high boiling point (453.433°C) ensures thermal stability during the multi-step synthetic sequences (typically 6–10 steps) required for Fostemsavir-type molecules . The NLT 98% purity minimizes impurity carry-through that could complicate late-stage purification of complex drug candidates . The unsubstituted piperazine offers a reactive handle for introducing the benzoyl-piperazinyl-oxoacetyl moiety characteristic of the Fostemsavir pharmacophore without requiring protecting group manipulations [7].

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